molecular formula C22H18N2O4 B327224 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B327224
M. Wt: 374.4 g/mol
InChI Key: KGIFQAVGESOBAC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminophenol with appropriate benzoyl derivatives under specific conditions. One common method involves the use of 2-aminophenol and benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts and nanocatalysts are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-7-5-6-14(10-16)22-24-19-8-3-4-9-20(19)28-22/h3-13H,1-2H3,(H,23,25)

InChI Key

KGIFQAVGESOBAC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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